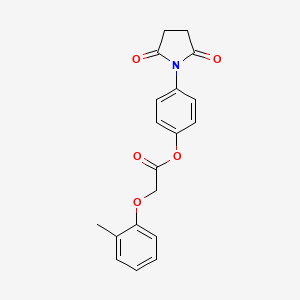
2,6-dimethyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxamide, also known as CP-409,092, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridine carboxamides and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
2,6-dimethyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxamide exerts its pharmacological effects by inhibiting the activity of PDE10A, which leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. This, in turn, leads to an increase in the release of dopamine, a neurotransmitter that plays a crucial role in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In preclinical studies, it has been found to improve cognitive function, reduce motor deficits, and decrease the levels of oxidative stress and inflammation in the brain. It has also been found to enhance the activity of neurotrophic factors, which are essential for the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,6-dimethyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxamide in lab experiments is its potency and selectivity for PDE10A, which makes it a useful tool for studying the role of this enzyme in various neurological disorders. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 2,6-dimethyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxamide. One area of research is the development of novel formulations or delivery methods to improve its solubility and bioavailability. Another area of research is the investigation of its potential therapeutic applications in other diseases, such as depression and anxiety disorders. Additionally, further studies are needed to elucidate the long-term effects and safety profile of this compound.
Métodos De Síntesis
The synthesis of 2,6-dimethyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxamide involves the reaction of 2,6-dimethyl-4-bromo-1,4-dihydro-3,5-pyridinedicarboxamide with 2-thiophenecarboxylic acid followed by reduction with palladium on carbon. This method has been optimized and yields the compound in high purity.
Aplicaciones Científicas De Investigación
2,6-dimethyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxamide has been studied for its potential therapeutic applications in various diseases. It has been found to have a selective and potent inhibitory effect on the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of dopamine and cAMP signaling pathways. This makes it a potential candidate for the treatment of neurological disorders such as schizophrenia, Huntington's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
2,6-dimethyl-4-thiophen-2-yl-1,4-dihydropyridine-3,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-6-9(12(14)17)11(8-4-3-5-19-8)10(13(15)18)7(2)16-6/h3-5,11,16H,1-2H3,(H2,14,17)(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXICMMLVOSUBCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)N)C2=CC=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide](/img/structure/B5784483.png)

![6-nitro-1,3-benzodioxole-5-carbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5784491.png)
![dimethyl 2-({[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)terephthalate](/img/structure/B5784497.png)
![N-(4-chlorobenzyl)-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarbothioamide](/img/structure/B5784500.png)


![3-cyclopentyl-N-[3-(4-pyridinylmethyl)phenyl]propanamide](/img/structure/B5784556.png)
![ethyl 5-[5-(2,4-dihydroxy-5-propylphenyl)-3-methyl-4-isoxazolyl]-2-furoate](/img/structure/B5784562.png)


![2-(2-chlorophenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5784574.png)
